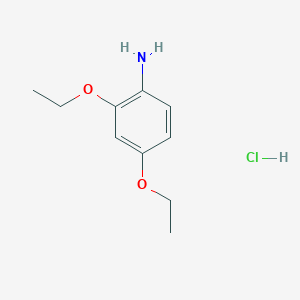

2,4-Diethoxyaniline hydrochloride

CAS No.: 2219371-08-9

Cat. No.: VC5352479

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2219371-08-9 |

|---|---|

| Molecular Formula | C10H16ClNO2 |

| Molecular Weight | 217.69 |

| IUPAC Name | 2,4-diethoxyaniline;hydrochloride |

| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-3-12-8-5-6-9(11)10(7-8)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H |

| Standard InChI Key | OGGNZPCFGFYYRM-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=C(C=C1)N)OCC.Cl |

Introduction

Key Findings

2,4-Dimethylaniline hydrochloride (CAS 21436-96-4), a derivative of 2,4-dimethylaniline (2,4-xylidine), is a crystalline compound widely used in chemical synthesis and industrial applications. This report synthesizes data from peer-reviewed studies, patents, and chemical databases to provide a detailed overview of its synthesis pathways, physicochemical properties, reactivity, and applications. Notably, direct amination methods using vanadium catalysts in acetic acid-water media achieve yields up to 48.55% , while analytical techniques such as GC-MSD enable precise detection in biological samples .

Chemical Identity and Structural Characteristics

Molecular Formula and Synonyms

2,4-Dimethylaniline hydrochloride is represented by the molecular formula C₈H₁₂ClN (molecular weight: 157.64 g/mol) . Synonyms include:

Structural Features

The compound consists of an aniline backbone with methyl groups at the 2- and 4-positions, protonated as a hydrochloride salt. The 3D conformation reveals a planar aromatic ring with substituents influencing electronic distribution and solubility .

Synthesis and Industrial Production

Direct Amination of m-Xylene

A patent (CN101870656A) describes a scalable method for synthesizing 2,4-dimethylaniline (precursor to the hydrochloride salt) via direct amination of m-xylene :

-

Catalyst: Soluble vanadium salts (e.g., ammonium metavanadate).

-

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), acetic acid-water medium.

-

Conditions: Reflux at elevated temperatures (1–6 hours).

Table 1: Synthesis Optimization Parameters

| Catalyst (kg) | Acetic Acid (L) | Water (L) | NH₂OH·HCl (kg) | Yield (%) |

|---|---|---|---|---|

| 0.076 | 54 | 6 | 5.21 | 47.23 |

| 0.076 | 40 | 5 | 5.21 | 48.55 |

| 0.100 | 40 | 5 | 5.21 | 48.06 |

Physicochemical Properties

Physical State and Solubility

Spectral Data

-

GC-MSD Analysis: Retention time = 8.49 min; parent ion m/z = 121 .

-

Mass Spectrum: Characteristic fragments at m/z 121 (molecular ion) and 93 (loss of CH₃) .

Applications in Industry and Research

Dye and Pesticide Synthesis

2,4-Dimethylaniline hydrochloride serves as an intermediate in producing azo dyes and pesticides. Its amino group facilitates coupling reactions with diazonium salts .

Analytical Chemistry

A GC-MSD method detects 2,4-dimethylaniline (free base) in urine with a linear range of 0–6 µg/mL (R² = 0.976) . This is critical for monitoring occupational exposure in chemical industries .

Reactivity and Hazard Profile

Chemical Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume